Capsiate, specifically the compound known as CH-19 Capsiate, is a non-pungent analog of capsaicin found in certain varieties of chili peppers, particularly the Capsicum annuum cultivar known as CH-19 Sweet. Unlike capsaicin, which is responsible for the heat in chili peppers, capsiate provides similar benefits without the associated pungency. This characteristic makes it an attractive compound for various applications in food science and medicine.
Capsiate is primarily sourced from the CH-19 Sweet pepper, which has been genetically selected to produce high levels of this compound while minimizing pungency. The biosynthetic pathway of capsiate is closely related to that of capsaicin, utilizing precursors such as vanillin and vanillyl alcohol .
The synthesis of capsiate involves enzymatic pathways found in specific pepper cultivars. The primary method identified for the biosynthesis of capsiate involves the reduction of vanillin to vanillyl alcohol, catalyzed by cinnamyl alcohol dehydrogenase (CAD). This enzyme plays a crucial role in transforming vanillin into vanillyl alcohol, which is then used to synthesize capsiate .
The production of capsiate from vanillin requires specific conditions that favor the activity of CAD. Research indicates that mature red fruit extracts exhibit significantly higher vanillin reduction activity compared to immature green fruit extracts, suggesting that enzymatic activity increases with fruit maturity .
Chemically, capsiate is a non-pungent compound with a structure resembling that of capsaicin. The molecular formula for capsiate is C_18H_30O_4, and its structure can be described as an ester formed from vanillyl alcohol and 8-methylnonanoic acid.
The molecular weight of capsiate is approximately 302.44 g/mol. Structural analysis using techniques such as high-performance liquid chromatography coupled with mass spectrometry has facilitated the identification and quantification of capsiate in various pepper cultivars .
Capsiate synthesis primarily involves the enzymatic reaction where vanillin is reduced to vanillyl alcohol. This reaction is crucial since it serves as a precursor for further modifications leading to capsiate formation. The reaction can be summarized as follows:
The reduction reaction's efficiency can vary based on several factors, including enzyme concentration, substrate availability, and environmental conditions such as temperature and pH .
Capsiate appears as a white crystalline powder at room temperature. It is soluble in organic solvents but exhibits limited solubility in water.
Analytical methods such as nuclear magnetic resonance spectroscopy have been employed to confirm its structural integrity during synthesis and extraction processes .
Capsiate has garnered attention for its potential applications in various fields:
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